N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide
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Overview
Description
N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide is a complex organic compound that features a piperidine and pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Scientific Research Applications
N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- N-(piperidine-4-yl)benzamide
- N-(pyrazol-1-ylmethyl)benzamide
- Various fentanyl analogues
Uniqueness
What sets N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide apart is its unique combination of piperidine and pyrazole moieties, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O/c1-3-28(19-21-8-16-29(17-9-21)24-10-14-27(2)15-11-24)25(31)23-7-4-6-22(18-23)20-30-13-5-12-26-30/h4-7,12-13,18,21,24H,3,8-11,14-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXRSIHZYNBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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